N-(3-bromophenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
N-(3-bromophenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a triazolopyrazine-derived compound featuring a 3-bromophenyl acetamide moiety and a cyclohexylsulfanyl substituent. Its molecular formula is C₂₁H₂₂BrN₅O₂S, with an average molecular mass of 504.40 g/mol. The triazolopyrazine core is a privileged scaffold in medicinal chemistry, known for modulating kinase and protease activity.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN5O2S/c20-13-5-4-6-14(11-13)22-16(26)12-25-19(27)24-10-9-21-18(17(24)23-25)28-15-7-2-1-3-8-15/h4-6,9-11,15H,1-3,7-8,12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDKHILVOQKDQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(3-bromophenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound can be characterized by its unique structural features:
- Bromophenyl group : Enhances lipophilicity and biological interaction.
- Triazolo and Pyrazin rings : Contribute to the compound's pharmacological properties.
- Cyclohexylsulfanyl group : Potentially enhances metabolic stability and bioavailability.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
-
Antibacterial Activity :
- Effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
- Less effective against Gram-negative bacteria like Escherichia coli due to outer membrane barriers.
-
Antifungal Activity :
- Moderate effectiveness against Candida albicans, suggesting potential applications in antifungal therapy.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Wall Synthesis : Similar compounds disrupt peptidoglycan synthesis in bacterial cell walls.
- Membrane Disruption : The lipophilic nature allows the compound to integrate into bacterial membranes, leading to increased permeability and cell lysis.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its chemical structure. Key findings include:
| Structural Feature | Influence on Activity |
|---|---|
| Bromine Substitution | Increases lipophilicity and antibacterial potency |
| Cyclohexylsulfanyl Group | Enhances metabolic stability |
| Triazolo-Pyrazin Framework | Essential for receptor binding and activity |
Case Studies
-
Antimicrobial Screening :
A study screened various N-substituted phenyl derivatives for antimicrobial potential using quantitative structure–activity relationship (QSAR) models. Compounds with similar structures to this compound showed promising results against both Gram-positive and Gram-negative bacteria . -
Mechanistic Studies :
Research indicated that compounds with similar triazole structures exhibit inhibition of bacterial growth by disrupting membrane integrity and inhibiting essential metabolic pathways .
Comparison with Similar Compounds
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide
- Molecular Formula : C₂₂H₂₀ClN₅O₃S
- Average Mass : 469.94 g/mol
- Key Differences :
- Replaces the 3-bromophenyl group with a 4-methoxybenzyl acetamide.
- Substitutes cyclohexylsulfanyl with a 4-chlorobenzylsulfanyl group.
- Chlorine at the benzyl position may enhance halogen bonding but reduce steric bulk compared to cyclohexyl .
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide
- Molecular Formula : C₁₈H₂₂BrN₅OS
- Average Mass : 452.37 g/mol
- Key Differences :
- Replaces the triazolopyrazine core with a 1,2,4-triazole ring.
- Positions the bromine at the 4-phenyl site instead of 3-bromophenyl.
- Impact :
Physicochemical and Pharmacological Data
<sup>*</sup>LogP values calculated using ChemAxon software.
<sup>†</sup>Hypothetical kinase inhibition data from analogue studies.
<sup>‡</sup>Activity data from crystallographic and enzymatic assays .
Key Observations
Core Structure : The triazolopyrazine core in the target compound enables stronger hydrogen bonding compared to simpler triazole derivatives .
Substituent Positioning: The 3-bromophenyl group may induce steric hindrance, affecting binding pocket accessibility versus the 4-bromo isomer.
Activity Trade-offs : While the triazolopyrazine derivatives show moderate solubility, their kinase inhibition profiles are less potent than triazole-based analogues targeting proteases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
